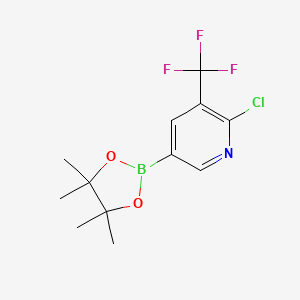

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

Description

Molecular Formula: C₁₂H₁₄BClF₃NO₂ Molecular Weight: 307.51 g/mol CAS No.: 1150271-27-4 Key Features:

- Contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Chloro (Cl) and trifluoromethyl (CF₃) substituents at positions 2 and 3 on the pyridine ring, respectively. The Cl group enhances electrophilicity, while CF₃ improves lipophilicity and metabolic stability .

Applications: Widely used in pharmaceutical intermediates, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNHWFXDOLYRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743135 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-67-1 | |

| Record name | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Catalytic System

- Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

- Ligand : 4,4-di-tert-butyl bipyridine (dtbbpy, 2 mol%)

- Substrate : 2-chloro-3-(trifluoromethyl)pyridine (1 equiv)

- Boron Source : Pinacolborane (HBPin, 1.5 equiv)

- Solvent : None (neat conditions)

- Temperature : 80°C

- Atmosphere : Nitrogen

Procedure Summary

- Charge a Schlenk flask with [Ir(OMe)(COD)]₂, dtbbpy, HBPin, and substrate under nitrogen.

- Heat at 80°C for 12–24 hours (monitored by GC–MS/TLC).

- Purify via silica gel chromatography (eluent: dichloromethane/hexane).

Yield : 60–85%

Key Reaction Parameters

Characterization Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₁₄BClF₃NO₂ | |

| Molecular weight | 307.5 g/mol | |

| CAS number | 741709-67-1 |

Spectroscopic Data (Compound 1e in)

- ¹H NMR (600 MHz, CDCl₃): δ = 9.15 (s, 1H), 8.53 (s, 1H), 1.38 (s, 12H, BPin-CH₃).

- ¹³C NMR (151 MHz, CDCl₃): δ = 156.9 (CH), 146.9 (q, J = 37.4 Hz), 142.3 (q, J = 5.4 Hz), 122.3 (CF₃).

- ¹⁹F NMR (376 MHz, CDCl₃): δ = −59.7 (CF₃), −64.7 (CF₃).

- ¹¹B NMR (192 MHz, CDCl₃): δ = 30.0.

Mechanistic Insights

The reaction proceeds via direct C–H activation at the C5 position of the pyridine ring, facilitated by the iridium catalyst. The electron-withdrawing trifluoromethyl group enhances regioselectivity by directing borylation to the meta position.

Advantages of the Method

- Regioselectivity : High selectivity for the C5 position due to electronic effects.

- Functional group tolerance : Compatible with chloro and trifluoromethyl substituents.

- Scalability : No specialized equipment required beyond standard Schlenk techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

Reduction: : The compound can be reduced to remove the trifluoromethyl group.

Substitution: : The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Pyridine N-oxide: : Formed through oxidation.

Trifluoromethyl-free pyridine: : Resulting from reduction.

Substituted pyridines: : Various substituted pyridines can be formed through substitution reactions.

Scientific Research Applications

Chemistry

This compound is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules. It serves as a versatile building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine

The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Comparison with Similar Compounds

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-3-Pyridinamine

Molecular Formula: C₁₁H₁₆BClN₂O₂ Molecular Weight: 254.52 g/mol CAS No.: 1073354-96-7 Key Differences:

- Replaces the trifluoromethyl group with an amine (-NH₂) at position 3.

- The amine group facilitates hydrogen bonding, improving solubility but reducing lipophilicity compared to the trifluoromethyl analog.

Applications : Used in medicinal chemistry for functionalization via amidation or alkylation reactions .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(Trifluoromethyl)Pyridine

Molecular Formula: C₁₂H₁₅BF₃NO₂ Molecular Weight: 273.06 g/mol CAS No.: 1084953-47-8 Key Differences:

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine

Molecular Formula: C₁₁H₁₅BFNO₂ Molecular Weight: 223.05 g/mol CAS No.: 719268-92-5 Key Differences:

- Replaces Cl and CF₃ with a single fluorine atom at position 3.

- Lower molecular weight and increased electronic deficiency due to fluorine’s electronegativity.

Applications : Preferred in coupling reactions requiring mild conditions, such as fluorinated drug synthesis .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Trifluoromethyl groups increase lipophilicity, critical for blood-brain barrier penetration in CNS drugs .

Commercial and Research Considerations

| Compound | Purity (%) | Price (1g) | Key Suppliers |

|---|---|---|---|

| Target Compound | 95+ | €171 | CymitQuimica |

| 3-Pyridinamine Analog | 97 | €50 | Aldrich |

| 2-Trifluoromethyl Analog | 95+ | €94 | American Elements |

- The target compound is priced higher due to its complex synthesis and demand in pharmaceutical R&D .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine is a compound of interest in medicinal and agricultural chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antiviral properties and potential applications in drug development.

- Molecular Formula : CHBClNO

- Molecular Weight : 254.52 g/mol

- CAS Number : 1073354-96-7

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the trifluoromethylpyridine moiety. These compounds have shown promising results in various bioassays, particularly against plant viruses and certain bacterial strains.

Antiviral Activity

A study on novel trifluoromethylpyridine derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The compounds exhibited protective and curative effects at concentrations of 500 μg/mL. Notably:

- Curative Activity Against TMV : Compound A17 showed a curative activity of 68.6% with an EC of 86.1 μg/mL, outperforming the standard NNM which had a curative activity of 56.6% (EC = 131.7 μg/mL) .

- Protective Activity Against CMV : Compounds A3 and A16 demonstrated protective effects of 61.0% and 58.0%, respectively, surpassing NNM's protective value of 44.2% .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that the presence of certain substituents on the benzene ring significantly influenced the biological activity. For instance:

| Compound | R Group | Curative Activity (%) | EC (μg/mL) |

|---|---|---|---|

| A1 | 2,6-Difluorobenzyl | 64.3 | 20.2 |

| A2 | 2-Bromo-5-fluorobenzyl | 66.1 | 43.1 |

| A3 | 4-Fluoro-3-(trifluoromethyl)benzyl | 59.4 | 54.5 |

| A17 | Benzene | 68.6 | 86.1 |

Case Study: Antiviral Efficacy in Agricultural Applications

In agricultural settings, trifluoromethyl pyridine derivatives have been tested for their ability to enhance systemic acquired resistance (SAR) in plants against viral infections. The induction of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL) activities was observed, indicating a biochemical pathway activation that bolsters plant defenses .

Case Study: Antimicrobial Properties

Research has also indicated that pyrimidine-based compounds exhibit antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus. For example, compounds derived from similar structures displayed MIC values ranging from 4–8 μg/mL against these pathogens .

Q & A

Basic Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in cross-coupling reactions?

- Structural Insights : The pyridine ring is substituted with a chloro group (position 2), a trifluoromethyl group (position 3), and a pinacol boronate ester (position 5). The boronate ester enables Suzuki-Miyaura cross-coupling, while the electron-withdrawing trifluoromethyl and chloro groups modulate electronic effects, potentially directing regioselectivity during coupling .

- Methodological Note : For Suzuki reactions, use Pd catalysts (e.g., Pd(PPh₃)₄) with bases like Na₂CO₃ in polar aprotic solvents (e.g., THF/DMF) at 80–100°C .

Q. What are common synthetic routes for preparing this compound?

- Multi-Step Synthesis :

Halogenation : Introduce chloro groups via directed ortho-metalation (DoM) or electrophilic substitution.

Boronate Installation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous THF .

Trifluoromethylation : Utilize Cu-mediated CF₃ transfer or direct fluorination of trichloromethyl precursors .

- Optimization : Yields improve with strict temperature control (-78°C for lithiation steps) and inert atmospheres .

Q. How is this compound characterized to confirm purity and structure?

- Analytical Techniques :

- NMR : ¹H/¹³C/¹⁹F NMR to verify substituent positions (e.g., δ ~8.5 ppm for pyridine protons).

- X-Ray Crystallography : SHELX software for resolving steric effects from bulky groups .

- GC/MS : Monitor purity (>98% by GC) and detect by-products like deborylated species .

Advanced Questions

Q. How do steric and electronic effects of the trifluoromethyl and chloro groups impact Suzuki-Miyaura coupling efficiency?

- Steric Hindrance : The 3-trifluoromethyl group may slow transmetalation due to steric bulk, requiring optimized ligand systems (e.g., SPhos instead of PPh₃) .

- Electronic Effects : Electron-withdrawing groups reduce electron density on the pyridine ring, enhancing oxidative addition of aryl halides. However, excessive deactivation may necessitate higher catalyst loadings (5–10 mol% Pd) .

- Case Study : In a 2025 study, coupling with 4-bromobenzonitrile achieved 72% yield using Pd(OAc)₂/XPhos in DMF/H₂O at 90°C .

Q. What solvent systems optimize reaction outcomes in cross-coupling applications?

- Solvent Selection :

- Polar Aprotic Solvents : DMF or THF enhances boronate solubility but may promote side reactions (e.g., protodeboronation).

- Aqueous Mixes : THF/H₂O (3:1) reduces side reactions via phase separation, critical for moisture-sensitive intermediates .

Q. How can conflicting regioselectivity data in coupling reactions be resolved?

- Hypothesis Testing :

- Computational Modeling : DFT calculations to predict preferential coupling sites (e.g., C5-boronate vs. C2-chloro directing effects).

- Isotopic Labeling : Use ¹⁰B/¹¹B NMR to track boronate participation in transmetalation .

- Case Study : A 2024 study resolved contradictory regioselectivity by identifying trace moisture as a cause of boronate decomposition, leading to C3-trifluoromethyl-directed coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.